

Application Notes and Protocols for (Rac)-MEM 1003 in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: (Rac)-MEM 1003

Cat. No.: B10824521

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Introduction

(Rac)-MEM 1003 is the racemic form of MEM 1003, a potent dihydropyridine L-type calcium channel antagonist.[1] It is under investigation as a potential therapeutic for Alzheimer's disease due to its selective activity in the central nervous system and its neuroprotective properties.[2] As an L-type calcium channel blocker, **(Rac)-MEM 1003** offers a valuable tool for studying the role of these channels in various physiological and pathological processes. These application notes provide detailed protocols for the use of **(Rac)-MEM 1003** in patch clamp electrophysiology to characterize its effects on L-type calcium channels in neuronal and other excitable cells.

Mechanism of Action

(Rac)-MEM 1003, like other dihydropyridines, modulates the function of L-type voltage-gated calcium channels (CaV1.x). These channels are crucial for calcium influx into cells upon membrane depolarization, which in turn triggers a multitude of cellular processes including neurotransmitter release, muscle contraction, and gene expression. In the context of Alzheimer's disease, excessive calcium entry through L-type channels is thought to contribute to neuronal dysfunction and cell death.[2] By blocking these channels, **(Rac)-MEM 1003** can help to restore calcium homeostasis and exert its neuroprotective effects.

Quantitative Data Summary

While extensive electrophysiological data for **(Rac)-MEM 1003** is not widely available in the public domain, the following table summarizes the key known quantitative value. Researchers are encouraged to determine specific values such as IC50 under their own experimental conditions.

Parameter	Value	Source
Binding Affinity (to brain dihydropyridine binding sites)	~5 nM	[2]

Experimental Protocols

The following protocols are based on established methods for studying dihydropyridine L-type calcium channel blockers using whole-cell patch clamp electrophysiology.

Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents

This protocol is designed to isolate and record L-type calcium currents and to assess the inhibitory effects of **(Rac)-MEM 1003**.

Cell Preparation:

- Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells stably expressing the desired L-type calcium channel subtype) on glass coverslips.
- Use cells for recording 2-7 days after plating or transfection.

Solutions:

Solution	Component	Concentration (mM)
External Solution	Choline-Cl	135
CaCl ₂	2	
MgCl ₂	1	
HEPES	10	
Glucose	10	
Tetrodotoxin (TTX)	0.001	
Tetraethylammonium (TEA)-Cl	20	
4-Aminopyridine (4-AP)	5	
pH adjusted to 7.4 with CsOH, Osmolarity ~310 mOsm		
Internal Solution	CsCl	135
EGTA	10	
HEPES	10	
Mg-ATP	4	
Na-GTP	0.3	
pH adjusted to 7.2 with CsOH, Osmolarity ~290 mOsm		

Note on Solutions: To isolate calcium currents, it is crucial to block sodium and potassium channels. TTX is used to block voltage-gated sodium channels, while TEA and 4-AP, along with internal cesium, are used to block potassium channels.

Electrophysiological Recording:

- Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Approach a target cell with the patch pipette and form a gigaohm seal (>1 G Ω).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell in voltage-clamp mode at a holding potential of -80 mV.
- To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).
- After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of **(Rac)-MEM 1003**. Due to its high potency, starting with low nanomolar concentrations is recommended.
- Record the currents in the presence of the compound and after washout.

Protocol 2: Determining the IC₅₀ of (Rac)-MEM 1003

This protocol outlines the procedure for generating a concentration-response curve to determine the half-maximal inhibitory concentration (IC₅₀) of **(Rac)-MEM 1003**.

- Follow the procedure for whole-cell voltage-clamp recording as described in Protocol 1.
- Establish a stable baseline recording of the peak L-type calcium current at a specific depolarizing step (e.g., 0 mV).
- Apply increasing concentrations of **(Rac)-MEM 1003** to the bath, allowing the current to reach a steady-state at each concentration before proceeding to the next. A typical concentration range could be from 1 nM to 1 μ M.
- Record the peak inward current at each concentration.
- Normalize the current at each concentration to the baseline current.
- Plot the normalized current as a function of the logarithm of the **(Rac)-MEM 1003** concentration.

- Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the experiments described above.

Table 1: Effect of **(Rac)-MEM 1003** on L-type Calcium Current Amplitude

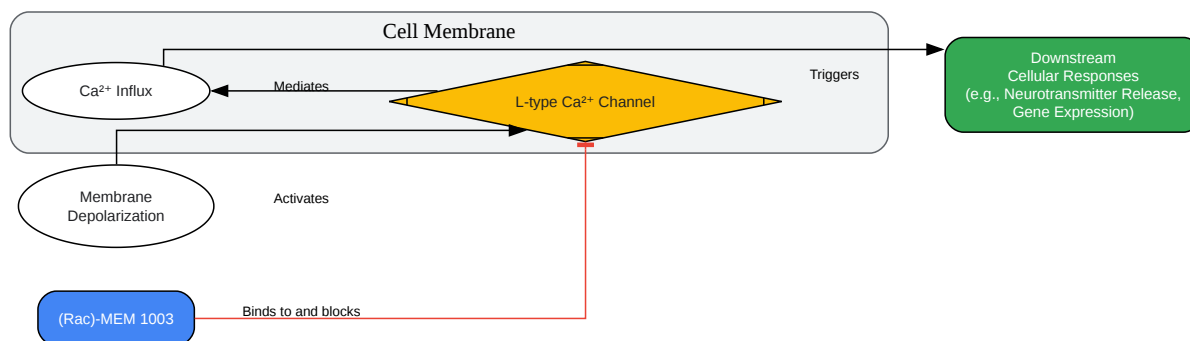
(Rac)-MEM 1003 Concentration	Peak Inward Current (pA) (Mean ± SEM)	% Inhibition
Control	0	
1 nM		
10 nM		
100 nM		
1 µM		

Table 2: Summary of Electrophysiological Parameters for **(Rac)-MEM 1003**

Parameter	Value
IC50	
Hill Coefficient	

Visualizations

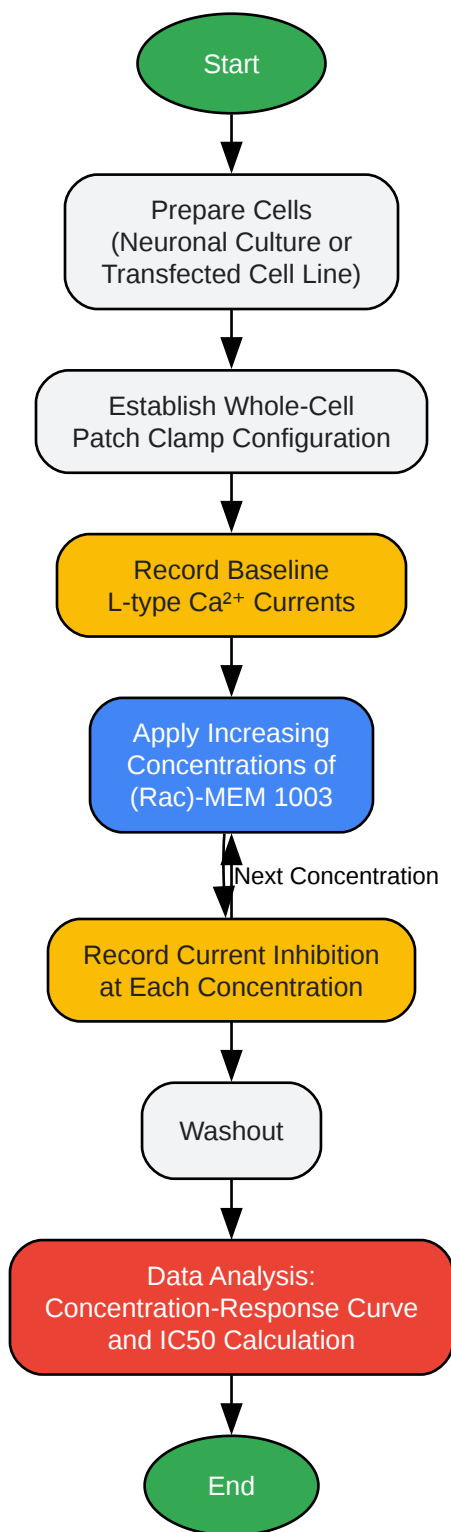
Signaling Pathway of L-type Calcium Channel Blockade



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Mechanism of **(Rac)-MEM 1003** action on L-type calcium channels.

Experimental Workflow for IC₅₀ Determination



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Workflow for determining the IC₅₀ of **(Rac)-MEM 1003**.

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References

- 1. Patch Clamp Protocol [labome.com]
- 2. media.corporate-ir.net [media.corporate-ir.net]
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